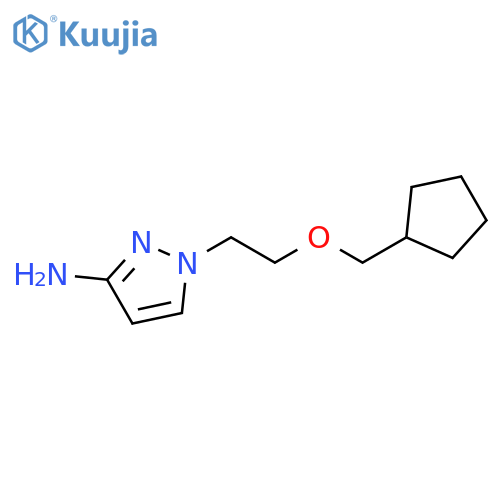

Cas no 1501660-35-0 (1-2-(cyclopentylmethoxy)ethyl-1H-pyrazol-3-amine)

1-2-(cyclopentylmethoxy)ethyl-1H-pyrazol-3-amine 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazol-3-amine, 1-[2-(cyclopentylmethoxy)ethyl]-

- 1-(2-(Cyclopentylmethoxy)ethyl)-1h-pyrazol-3-amine

- 1-2-(cyclopentylmethoxy)ethyl-1H-pyrazol-3-amine

- CS-0285072

- AKOS015667967

- 1-[2-(cyclopentylmethoxy)ethyl]-1H-pyrazol-3-amine

- EN300-1111800

- 1501660-35-0

-

- インチ: 1S/C11H19N3O/c12-11-5-6-14(13-11)7-8-15-9-10-3-1-2-4-10/h5-6,10H,1-4,7-9H2,(H2,12,13)

- InChIKey: USQJKUWAWTXKNI-UHFFFAOYSA-N

- ほほえんだ: N1(CCOCC2CCCC2)C=CC(N)=N1

計算された属性

- せいみつぶんしりょう: 209.152812238g/mol

- どういたいしつりょう: 209.152812238g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 53.1Ų

じっけんとくせい

- 密度みつど: 1.22±0.1 g/cm3(Predicted)

- ふってん: 366.1±22.0 °C(Predicted)

- 酸性度係数(pKa): 3.88±0.10(Predicted)

1-2-(cyclopentylmethoxy)ethyl-1H-pyrazol-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1111800-10.0g |

1-[2-(cyclopentylmethoxy)ethyl]-1H-pyrazol-3-amine |

1501660-35-0 | 10g |

$4052.0 | 2023-05-23 | ||

| Enamine | EN300-1111800-2.5g |

1-[2-(cyclopentylmethoxy)ethyl]-1H-pyrazol-3-amine |

1501660-35-0 | 95% | 2.5g |

$1791.0 | 2023-10-27 | |

| Enamine | EN300-1111800-0.05g |

1-[2-(cyclopentylmethoxy)ethyl]-1H-pyrazol-3-amine |

1501660-35-0 | 95% | 0.05g |

$768.0 | 2023-10-27 | |

| Enamine | EN300-1111800-1g |

1-[2-(cyclopentylmethoxy)ethyl]-1H-pyrazol-3-amine |

1501660-35-0 | 95% | 1g |

$914.0 | 2023-10-27 | |

| Enamine | EN300-1111800-5g |

1-[2-(cyclopentylmethoxy)ethyl]-1H-pyrazol-3-amine |

1501660-35-0 | 95% | 5g |

$2650.0 | 2023-10-27 | |

| Enamine | EN300-1111800-0.25g |

1-[2-(cyclopentylmethoxy)ethyl]-1H-pyrazol-3-amine |

1501660-35-0 | 95% | 0.25g |

$840.0 | 2023-10-27 | |

| Enamine | EN300-1111800-0.1g |

1-[2-(cyclopentylmethoxy)ethyl]-1H-pyrazol-3-amine |

1501660-35-0 | 95% | 0.1g |

$804.0 | 2023-10-27 | |

| Enamine | EN300-1111800-5.0g |

1-[2-(cyclopentylmethoxy)ethyl]-1H-pyrazol-3-amine |

1501660-35-0 | 5g |

$2732.0 | 2023-05-23 | ||

| Enamine | EN300-1111800-1.0g |

1-[2-(cyclopentylmethoxy)ethyl]-1H-pyrazol-3-amine |

1501660-35-0 | 1g |

$943.0 | 2023-05-23 | ||

| Enamine | EN300-1111800-0.5g |

1-[2-(cyclopentylmethoxy)ethyl]-1H-pyrazol-3-amine |

1501660-35-0 | 95% | 0.5g |

$877.0 | 2023-10-27 |

1-2-(cyclopentylmethoxy)ethyl-1H-pyrazol-3-amine 関連文献

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

1-2-(cyclopentylmethoxy)ethyl-1H-pyrazol-3-amineに関する追加情報

Professional Introduction to Compound with CAS No 1501660-35-0 and Product Name: 1-2-(cyclopentylmethoxy)ethyl-1H-pyrazol-3-amine

The compound identified by the CAS number 1501660-35-0 and the product name 1-2-(cyclopentylmethoxy)ethyl-1H-pyrazol-3-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad spectrum of biological activities. Pyrazoles have been extensively studied due to their potential as pharmacophores in drug design, particularly in the development of therapeutic agents targeting various diseases.

The molecular structure of 1-2-(cyclopentylmethoxy)ethyl-1H-pyrazol-3-amine incorporates a cyclopentylmethoxy side chain, which contributes to its unique physicochemical properties. This side chain not only enhances solubility but also influences the compound's interaction with biological targets. The presence of an amine group at the 3-position of the pyrazole ring further expands its pharmacological potential, making it a versatile scaffold for medicinal chemistry applications.

Recent research in the field of heterocyclic chemistry has highlighted the importance of pyrazole derivatives in drug discovery. Studies have demonstrated that modifications at various positions of the pyrazole ring can significantly alter its biological activity. For instance, compounds with substituents at the 1 and 3 positions have shown promise in inhibiting enzymes and receptors involved in inflammatory pathways. The compound 1-2-(cyclopentylmethoxy)ethyl-1H-pyrazol-3-amine is no exception, as it has been investigated for its potential role in modulating such pathways.

In vitro studies have revealed that this compound exhibits notable activity against certain enzymes associated with inflammation and pain. The cyclopentylmethoxy group appears to play a crucial role in enhancing binding affinity to these targets, suggesting its suitability for further development as an anti-inflammatory agent. Additionally, preliminary data indicate that it may have analgesic properties, making it a candidate for treating chronic pain conditions.

The synthesis of 1-2-(cyclopentylmethoxy)ethyl-1H-pyrazol-3-amine involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The process typically begins with the formation of the pyrazole core, followed by functionalization at the 1 and 3 positions. The introduction of the cyclopentylmethoxy side chain requires careful selection of reagents and reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve this transformation efficiently.

From a pharmacokinetic perspective, the physicochemical properties of 1-2-(cyclopentylmethoxy)ethyl-1H-pyrazol-3-amine are critical for its absorption, distribution, metabolism, and excretion (ADME). The cyclopentylmethoxy group enhances lipophilicity, which can improve oral bioavailability. However, it is essential to balance this with metabolic stability to ensure prolonged activity. Computational modeling and experimental studies are often used to predict and optimize these properties.

One of the most exciting aspects of this compound is its potential in combination therapy. Pyrazole derivatives have shown synergistic effects when used alongside other therapeutic agents. For example, studies suggest that 1-2-(cyclopentylmethoxy)ethyl-1H-pyrazol-3-amine may enhance the efficacy of existing drugs used in cancer treatment by inhibiting key signaling pathways involved in tumor growth and metastasis. This opens up avenues for developing novel treatment regimens that could improve patient outcomes.

The development of new drugs is a lengthy and complex process that involves rigorous testing for safety and efficacy. Preclinical studies are conducted to evaluate the compound's toxicity profile and pharmacological activity before it can be tested in humans. These studies often involve cell culture assays, animal models, and other experimental approaches to gather comprehensive data on its behavior in biological systems.

Advances in drug discovery technologies have accelerated the pace at which new compounds like 1-2-(cyclopentylmethoxy)ethyl-1H-pyrazol-3-amine can be developed. High-throughput screening (HTS) allows researchers to test thousands of compounds against various biological targets rapidly. Additionally, CRISPR gene editing technologies have enabled more precise modeling of human diseases in animal models, providing valuable insights into drug efficacy and mechanisms of action.

The future prospects for 1-2-(cyclopentylmethoxy)ethyl-1H-pyrazol-3-amine are promising, given its unique structure and demonstrated biological activity. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacological properties. Collaborative efforts between synthetic chemists, biologists, and clinicians will be essential in translating laboratory findings into clinical applications.

In conclusion, 1-2-(cyclopentylmethoxy)ethyl-1H-pyrazol-3-am ine (CAS No 1501660 -35 -0) represents a significant contribution to pharmaceutical chemistry. Its innovative structure and promising biological activity make it a valuable candidate for further development as a therapeutic agent. As research continues to uncover new applications for pyrazole derivatives, compounds like this one will play an increasingly important role in addressing unmet medical needs.

1501660-35-0 (1-2-(cyclopentylmethoxy)ethyl-1H-pyrazol-3-amine) 関連製品

- 2229460-85-7(tert-butyl N-3-amino-2-methyl-2-(4-methylpyridin-2-yl)propylcarbamate)

- 79538-03-7(2,3,5,6-Tetrafluoro-4-methylbenzyl Alcohol)

- 1361766-57-5(2-(2,3-Dichlorophenyl)-3-fluoropyridine-5-acetic acid)

- 2034339-72-3(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-acetamidopyrazolo[1,5-a]pyridine-3-carboxamide)

- 1805603-03-5(Ethyl 3-(difluoromethyl)-2-hydroxy-4-methoxypyridine-6-acetate)

- 1396685-95-2(N-(4-bromo-2-methylphenyl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide)

- 2580128-61-4((4S)-3-(benzyloxy)carbonyl-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid)

- 1806825-18-2(Methyl 4-(difluoromethyl)-2,6-dihydroxypyridine-3-acetate)

- 578026-68-3(4-4-(aminomethyl)phenylbenzoic acid hydrochloride)

- 1415719-21-9(Methyl 2-(4-acetylphenoxy)isonicotinate)